N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylfuran-3-carboxamide
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a dimethylpyrazole ring, and a methylfuranamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE typically involves multiple steps. One common route starts with the preparation of the 2,6-dichlorobenzyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the intermediate compound. This intermediate is subsequently reacted with 2-methyl-3-furoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the dichlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with enzymes or receptors, while the pyrazole and furanamide moieties contribute to the overall activity of the compound. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and furanamide moieties.
3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the dichlorobenzyl and furanamide groups.
2-Methyl-3-furoyl chloride: Contains the furanamide moiety but lacks the dichlorobenzyl and pyrazole groups.
Uniqueness
N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-METHYL-3-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H17Cl2N3O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-10-17(21-18(24)13-7-8-25-12(13)3)11(2)23(22-10)9-14-15(19)5-4-6-16(14)20/h4-8H,9H2,1-3H3,(H,21,24) |
InChI Key |
ZJIAJUZQZUMNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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